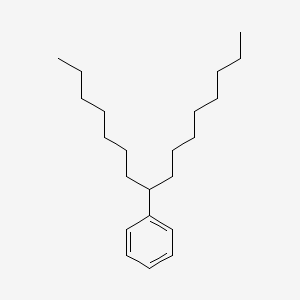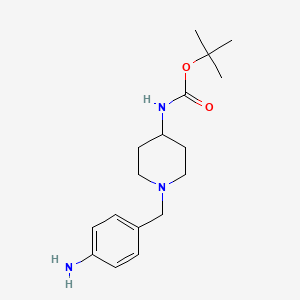
3,7-Dihydroxydiphenylenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dihydroxydiphenylenoxide, also known as 3,7-Dihydroxydibenzofuran, is an organic compound with the molecular formula C12H8O3. It is a derivative of dibenzofuran, featuring hydroxyl groups at the 3 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dihydroxydiphenylenoxide can be synthesized through several methods. One common approach involves the hydroxylation of dibenzofuran using suitable oxidizing agents. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroxylation processes using advanced catalytic systems. These methods aim to optimize yield and purity while minimizing environmental impact. The choice of catalysts and reaction conditions plays a crucial role in achieving efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dihydroxydiphenylenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkylated derivatives .
Aplicaciones Científicas De Investigación
3,7-Dihydroxydiphenylenoxide has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which 3,7-Dihydroxydiphenylenoxide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical processes. These interactions can influence cellular functions, enzyme activities, and signaling pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dihydroxydiphenylenoxide
- 3,7-Dihydroxyphenoxazine
- 3,7-Dihydroxyphenoxathiin
Uniqueness
3,7-Dihydroxydiphenylenoxide is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8O3 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4,6-dihydroxy-1H-biphenylen-2-one |
InChI |
InChI=1S/C12H8O3/c13-6-1-2-8-9(3-6)12-10(8)4-7(14)5-11(12)15/h1-3,5,13,15H,4H2 |
Clave InChI |
WYSCSAPNXPYJJT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C=C(C2=C3C=C(C=CC3=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
![7-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13818451.png)


![Acetamide,N-[1-(3-methylphenyl)-2-propynyl]-](/img/structure/B13818472.png)
![Benzeneethanamine,4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13818478.png)
![(4R)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid](/img/structure/B13818487.png)
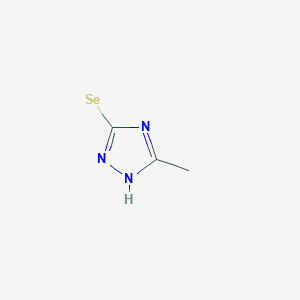
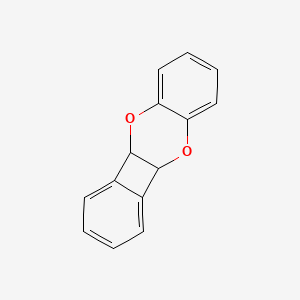
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
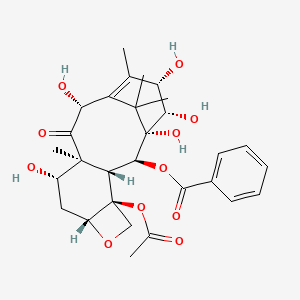
![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
